molecular formula C14H15NS B7847211 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B7847211
M. Wt: 229.34 g/mol
InChI Key: IHXJPLDDGSHDKN-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core with a 2-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the construction of the thieno[3,2-c]pyridine core followed by the introduction of the 2-methylphenyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from a 2-aminothiophene derivative, the compound can be synthesized through a series of steps including halogenation, nucleophilic substitution, and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow synthesis techniques, which allow for better control over reaction conditions and improved yields, may be employed .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular processes, making it useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine
  • 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine
  • 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-d]pyridine

Uniqueness

Compared to similar compounds, 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine offers unique structural features that can influence its reactivity and interactions with biological targets. Its specific arrangement of atoms and substituents can result in distinct electronic properties and binding affinities, making it a valuable compound for various applications .

Biological Activity

4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's synthesis, biological properties, and therapeutic potential based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N. It features a thieno[3,2-c]pyridine core which is known for its diverse biological activities. The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C13H13N
CAS Number 1171728-79-2
Molar Mass 199.25 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to thieno[3,2-c]pyridine. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines. In particular:

  • A study reported that certain thieno derivatives exhibited IC50 values as low as 7.45 µM against MCF-7 breast cancer cells, indicating potent anticancer activity compared to standard treatments like camptothecin and etoposide .
  • Molecular docking studies suggested that these compounds bind effectively to topoisomerase enzymes, which are critical targets in cancer therapy .

The mechanism by which this compound exerts its anticancer effects includes:

  • Inhibition of Topoisomerases: Compounds in this class have been shown to inhibit both topoisomerase I and II activities.
  • Induction of Reactive Oxygen Species (ROS): Enhanced ROS generation leads to increased oxidative stress in cancer cells.
  • Cell Cycle Arrest: These compounds can halt the cell cycle at the G2/M phase, preventing further cell division and proliferation.

Case Studies

  • Study on Anticancer Activity:
    • Researchers synthesized a series of thieno derivatives and evaluated their anticancer properties against multiple cell lines.
    • The most promising candidates demonstrated dual inhibition of topoisomerases and significant cytotoxicity with favorable ADME properties (Absorption, Distribution, Metabolism, Excretion) confirming their drug-likeness .
  • Structure-Activity Relationship (SAR):
    • Investigations into the SAR revealed that modifications on the thieno core significantly affect biological activity. For example, substituents at specific positions on the aromatic ring can enhance or diminish anticancer efficacy .

Safety and Toxicology

While exploring the therapeutic potential of this compound is crucial, understanding its safety profile is equally important:

  • Safety data sheets indicate potential irritant properties upon exposure; therefore handling precautions are necessary during laboratory synthesis and application .
  • Long-term exposure may lead to respiratory issues such as reactive airways dysfunction syndrome (RADS) in sensitive individuals .

Properties

IUPAC Name

4-(2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-10-4-2-3-5-11(10)14-12-7-9-16-13(12)6-8-15-14/h2-5,7,9,14-15H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXJPLDDGSHDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CCN2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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